

# Chemical structure and functional groups of 5-hydroxy-1H-indole-3-carbaldehyde.

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## Compound of Interest

Compound Name: 5-hydroxy-1H-indole-3-carbaldehyde

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An In-depth Technical Guide to **5-hydroxy-1H-indole-3-carbaldehyde**

## Abstract

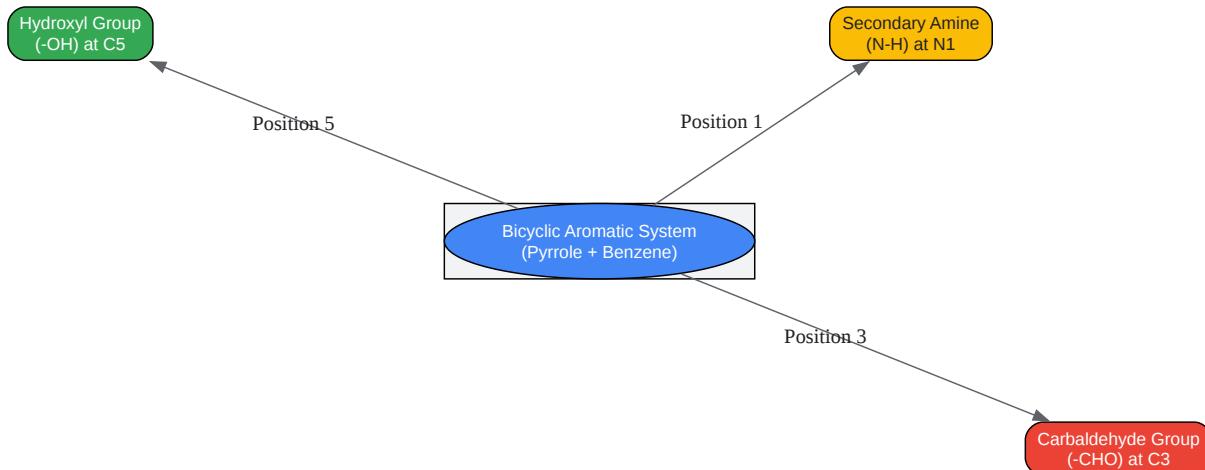
**5-hydroxy-1H-indole-3-carbaldehyde**, also known as 5-Hydroxyindole-3-carboxaldehyde, is a pivotal heterocyclic organic compound. Its structure, featuring an indole core substituted with hydroxyl and aldehyde functional groups, makes it a versatile intermediate in the synthesis of a wide array of biologically active molecules and materials.<sup>[1]</sup> This document provides a comprehensive overview of its chemical structure, functional groups, physicochemical properties, and synthesis. It also details relevant experimental protocols and explores its biological context, making it a valuable resource for researchers in medicinal chemistry, neuropharmacology, and materials science.<sup>[1]</sup>

## Chemical Structure and Functional Groups

**5-hydroxy-1H-indole-3-carbaldehyde** is built upon a bicyclic indole scaffold. The key functional groups, which dictate its chemical reactivity and biological activity, are a hydroxyl group (-OH) at position 5 of the benzene ring and a carbaldehyde group (-CHO) at position 3 of the pyrrole ring.<sup>[1]</sup> The indole nitrogen at position 1 contains a hydrogen atom, making it a secondary amine within the heterocyclic system.

The presence of the electron-donating hydroxyl group and the electron-withdrawing aldehyde group on the indole ring system creates a unique electronic profile, influencing its reactivity in

various chemical transformations.[1]



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Caption: Logical diagram of **5-hydroxy-1H-indole-3-carbaldehyde**'s core structure and functional groups.

## Physicochemical and Spectroscopic Data

The compound typically appears as a light brown powder and requires storage at 0-8°C.[1] Key identifying and physicochemical properties are summarized below.

**Table 1: General Properties**

Property	Value	Reference
CAS Number	3414-19-5	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	161.16 g/mol	[1][2]
Physical Form	Light brown powder	[1]
Purity	≥ 97%	[1]
Storage	0-8°C or 2-8°C (Inert atmosphere)	[1]

## Table 2: Spectroscopic Data (<sup>1</sup>H NMR)

The following proton nuclear magnetic resonance (<sup>1</sup>H NMR) data has been reported.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Proton Assignment (Inferred)	Reference
11.89	s	1H	Indole N-H	[3]
9.84	s	1H	Aldehyde C-H	[3]
9.07	s	1H	Phenolic O-H	[3]
8.13	s	1H	H2 (Pyrrole ring)	[3]
7.48	d	1H	Aromatic H	[3]
7.29	d	1H	Aromatic H	[3]
6.73	dd	1H	Aromatic H	[3]

Solvent: DMSO-d<sub>6</sub>

## Synthesis and Experimental Protocols

**5-hydroxy-1H-indole-3-carbaldehyde** can be synthesized via methods such as the Vilsmeier-Haack reaction. A detailed protocol for a related compound, 4-hydroxy-1H-indole-3-carbaldehyde, involves the formylation of the corresponding hydroxyindole using phosphorus oxychloride and dimethylformamide.[4] A specific synthesis for the 5-hydroxy derivative is also documented.[3]

## Protocol: Synthesis of 5-hydroxy-1H-indole-3-carbaldehyde

This protocol is adapted from a patented synthetic method.[3]

Materials:

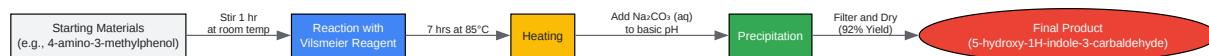
- 4-amino-3-methylphenol

- Reagents for the formylation reaction (e.g., Vilsmeier reagent prepared from  $\text{POCl}_3$  and DMF)
- Saturated sodium carbonate solution
- Appropriate solvents

Procedure:

- Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to dry N,N-dimethylformamide (DMF) under cooling.
- Dissolve the starting material (e.g., an appropriate substituted aminophenol) in a suitable solvent.
- Slowly add the starting material solution to the Vilsmeier reagent at a controlled temperature.
- After the addition is complete, stir the mixture at room temperature for 1 hour.
- Raise the temperature to 85°C and maintain the reaction for 7 hours.[3]
- Upon completion, cool the reaction mixture and neutralize by adding saturated sodium carbonate solution until the solution is basic, causing a solid to precipitate.[3]
- Collect the solid product by filtration.
- Dry the solid to obtain the final product.

The reported yield for this method is approximately 92%. [3]



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Caption: Experimental workflow for the synthesis of **5-hydroxy-1H-indole-3-carbaldehyde**. [3]

## Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

The antioxidant properties of indole derivatives are often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[\[5\]](#)[\[6\]](#) This protocol provides a general methodology.

**Principle:** An antioxidant compound donates a hydrogen atom to the stable DPPH radical, which is purple. This reduces the DPPH to a yellow-colored non-radical form, leading to a decrease in absorbance at ~517 nm. The degree of discoloration is proportional to the scavenging activity of the compound.[\[5\]](#)

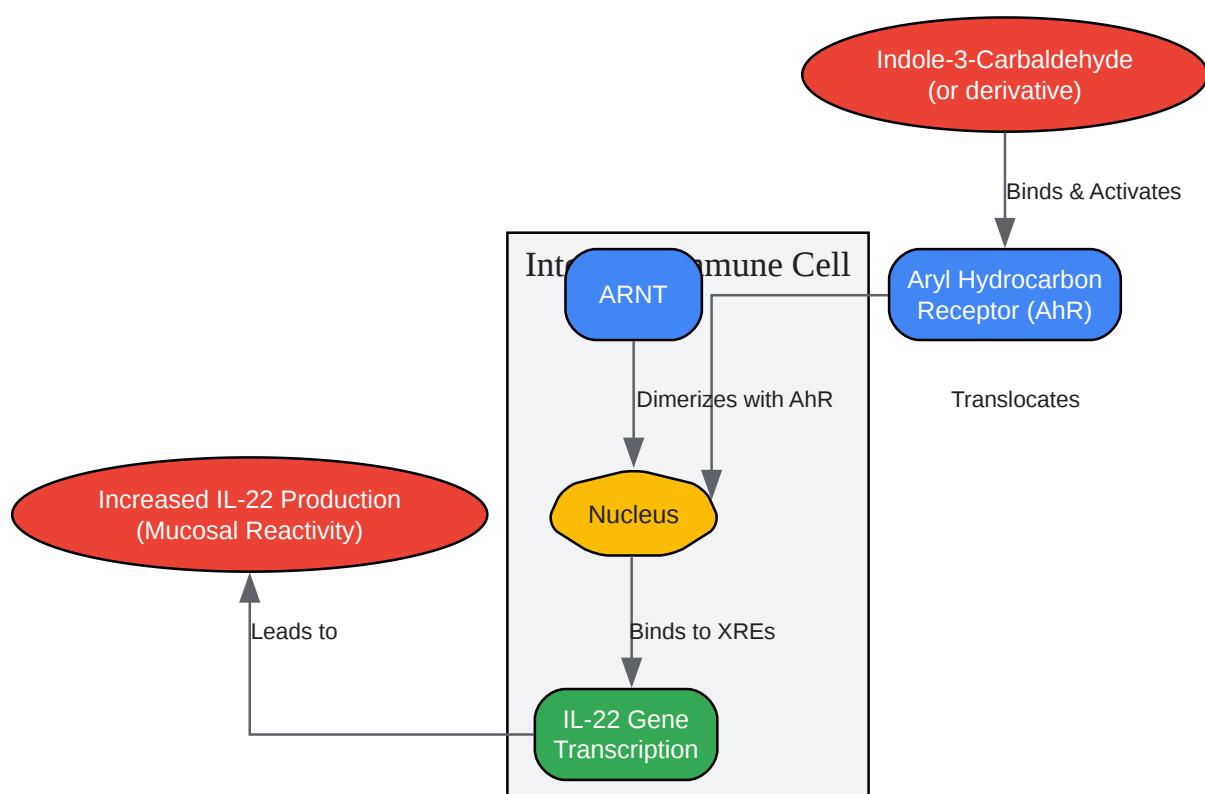
### Procedure:

- **Preparation of Solutions:** Prepare a stock solution of DPPH in methanol or ethanol. Prepare a series of dilutions of the test compound (**5-hydroxy-1H-indole-3-carbaldehyde**).
- **Reaction:** In a microplate or cuvette, mix a defined volume of the DPPH solution with various concentrations of the test compound. Include a control (DPPH solution with solvent only) and a standard antioxidant (e.g., ascorbic acid or BHA).
- **Incubation:** Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- **Measurement:** Measure the absorbance of each solution using a spectrophotometer.
- **Calculation:** Calculate the percentage of radical scavenging activity for each concentration and determine the  $IC_{50}$  value (the concentration required to scavenge 50% of the DPPH radicals).

## Biological and Pharmacological Context

**5-hydroxy-1H-indole-3-carbaldehyde** is a valuable building block in pharmaceutical development and biochemical research.[\[1\]](#) Its structural similarity to neurotransmitters like serotonin makes it a key intermediate for synthesizing serotonin analogs and other compounds targeting neurological disorders.[\[1\]](#)

While specific signaling pathway data for the 5-hydroxy derivative is limited, its parent compound, indole-3-carbaldehyde, is a known agonist of the Aryl Hydrocarbon Receptor (AhR). [7] This interaction in intestinal immune cells leads to the production of Interleukin-22 (IL-22), which plays a role in maintaining mucosal homeostasis.[7] This pathway represents a probable and significant area of investigation for **5-hydroxy-1H-indole-3-carbaldehyde** and its derivatives.



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Caption: AhR signaling pathway, a potential mechanism for indole derivatives like **5-hydroxy-1H-indole-3-carbaldehyde**.<sup>[7]</sup>

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- To cite this document: BenchChem. [Chemical structure and functional groups of 5-hydroxy-1H-indole-3-carbaldehyde.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1309160#chemical-structure-and-functional-groups-of-5-hydroxy-1h-indole-3-carbaldehyde]

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